molecular formula C13H9ClN2O6S B2906157 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid CAS No. 136832-73-0

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid

Cat. No.: B2906157
CAS No.: 136832-73-0
M. Wt: 356.73
InChI Key: DNIHQSASMWKORP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is an organic compound that features both a benzoic acid moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with benzoic acid derivatives under specific conditions. One common method involves the use of chlorosulphonic acid and 2-chloronitrobenzene. The reaction mass is heated to 100°C and maintained at that temperature for 6 hours before cooling to ambient temperature and stirring for an additional 12 hours. The reaction mixture is then poured into chilled aqueous ammonia and stirred at -10°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitrobenzoic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzenesulfonamide: Shares the sulfonamide and nitro groups but lacks the benzoic acid moiety.

    4-Chloro-3-nitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is unique due to the presence of both the benzoic acid and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .

Properties

IUPAC Name

3-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-11-5-4-10(7-12(11)16(19)20)23(21,22)15-9-3-1-2-8(6-9)13(17)18/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIHQSASMWKORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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